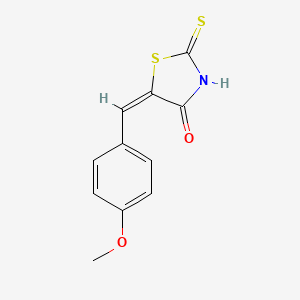

(5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one

説明

Systematic Nomenclature and Molecular Identification

The systematic nomenclature of (5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one follows established International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds containing sulfur and nitrogen atoms. The compound bears the Chemical Abstracts Service registry number 81154-16-7, providing a unique identifier for database searches and chemical procurement. According to the International Union of Pure and Applied Chemistry systematic naming system, an alternative nomenclature for this compound is (5E)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, which more explicitly describes the structural components and connectivity.

The molecular formula C11H9NO2S2 defines the atomic composition, indicating the presence of eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, two oxygen atoms, and two sulfur atoms. The molecular weight is precisely calculated as 251.3 grams per mole, representing a moderately sized organic molecule suitable for various synthetic and analytical applications. The compound exhibits an exact mass of 251.00700, which serves as a crucial parameter for mass spectrometric identification and characterization. The InChI key ORGCJYCWFZQEFX-RMKNXTFCSA-N provides a standardized chemical identifier that enables unambiguous digital representation and database searching across multiple chemical information systems.

The structural designation (5E) indicates the stereochemical configuration at the double bond between the thiazole ring and the benzylidene substituent, where the E configuration denotes that the higher priority substituents are on opposite sides of the double bond. This stereochemical specification is crucial for understanding the three-dimensional structure and potential biological activity of the compound. The mercapto group (-SH) at position 2 and the methoxybenzylidene substituent at position 5 of the thiazole ring system define the specific substitution pattern that distinguishes this compound from other thiazolidinone derivatives.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of thiazolidinone chemistry, which traces its origins to the late nineteenth century. The foundational work in this chemical class began in 1877 when Marceli Nencki discovered rhodanine, the parent compound of the thiazolidinone family, through synthesis from ammonium rhodanide and chloroacetic acid in aqueous solution. Nencki's nomenclature "Rhodaninsaure" reflected the synthetic origin from ammonium rhodanide, which is now known as ammonium thiocyanate in modern chemical terminology.

The specific compound under examination was first documented in chemical databases in 2005, with its initial creation date recorded as July 10, 2005, in the PubChem database. The most recent modification of the compound's database entry occurred on May 24, 2025, indicating ongoing research interest and continued refinement of chemical information. This timeline suggests that while the compound is relatively recent in terms of formal documentation, it builds upon nearly 150 years of foundational research in thiazolidinone chemistry.

The synthetic approaches to this compound have evolved from traditional methods to incorporate modern green chemistry principles. Early synthetic methodologies typically employed conventional thermal heating and reflux conditions, requiring extended reaction times and higher energy inputs. The development of ultrasound-assisted synthesis has revolutionized the preparation of thiazolidinone derivatives, including this compound, by dramatically reducing reaction times from hours to minutes while improving yields and reducing environmental impact. Research by Pansare and colleagues demonstrated that ultrasound irradiation could achieve 99% yield in just one minute for related thiazolidinone syntheses, compared to conventional methods requiring up to two hours for similar results.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its representation of key structural motifs that are prevalent in medicinal chemistry and materials science. Thiazolidinones constitute a privileged scaffold in drug discovery, characterized by their five-membered ring structure containing both sulfur and nitrogen heteroatoms, which provides unique electronic and steric properties that enable diverse biological activities. The compound exemplifies the structural diversity achievable within the thiazolidinone framework through strategic substitution patterns that can modulate physical, chemical, and biological properties.

Contemporary research has established thiazolidinones as versatile heterocycles with applications spanning multiple therapeutic areas. The broader class demonstrates antibacterial, anticancer, anti-inflammatory, antidiabetic, and neuroprotective properties through interactions with various molecular targets including peroxisome proliferator-activated receptor gamma, nuclear factor kappa B, cyclooxygenase enzymes, and deoxyribonucleic acid topoisomerases. The specific methoxybenzylidene substitution in this compound represents a common pharmacophore that has been extensively investigated for its contribution to biological activity and selectivity.

The synthetic accessibility of this compound through multiple established methodologies has made it an attractive target for structure-activity relationship studies and chemical library development. Research has demonstrated that the Knoevenagel condensation between 4-methoxybenzaldehyde and rhodanine derivatives provides efficient access to this structural class. Advanced synthetic approaches incorporating iron oxide nanoparticles as catalysts have further enhanced the synthetic utility and environmental compatibility of these preparations. The development of both conventional thermal methods and ultrasound-assisted protocols has provided researchers with flexible synthetic options depending on scale, equipment availability, and specific research objectives.

The compound's role in advancing understanding of structure-activity relationships within the thiazolidinone class has been particularly significant. The combination of the mercapto group and methoxybenzylidene substituent provides a unique electronic environment that influences both chemical reactivity and potential biological interactions. Research into similar compounds has revealed that subtle structural modifications can dramatically alter pharmacological profiles, making systematic studies of compounds like this compound essential for optimizing therapeutic potential.

The integration of computational methods with experimental synthesis has enhanced the research value of this compound class. Density functional theory calculations and molecular docking studies have provided insights into the three-dimensional structure and potential binding interactions, complementing experimental pharmacological evaluations. The compound's inclusion in chemical databases and its availability from multiple commercial suppliers has facilitated widespread research access and collaborative studies across international research institutions.

特性

IUPAC Name |

(5E)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGCJYCWFZQEFX-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as hydrochloric acid or acetic acid. The general reaction scheme is as follows:

Condensation Reaction: 4-methoxybenzaldehyde reacts with thiosemicarbazide to form the corresponding thiosemicarbazone.

Cyclization: The thiosemicarbazone undergoes cyclization to form the thiazole ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

化学反応の分析

Types of Reactions

(5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the thiazole ring or the benzylidene moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzylidene or thiazole ring positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while reduction can lead to the formation of thiazolidines.

科学的研究の応用

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that (5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one showed promising activity against various bacterial strains. The mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, making it a candidate for developing new antimicrobial agents .

Antioxidant Properties

Antioxidants play a crucial role in preventing oxidative stress-related diseases. The compound has been evaluated for its antioxidant capacity using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it exhibits significant free radical scavenging activity, suggesting its potential use in nutraceutical formulations aimed at reducing oxidative damage .

Enzyme Inhibition

Thiazole derivatives are known for their ability to inhibit certain enzymes. Specifically, this compound has been studied for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. This property is particularly relevant in cosmetic applications aimed at skin lightening .

Fungicidal Properties

The compound has shown efficacy as a fungicide against various plant pathogens. Studies revealed that it inhibits fungal growth by disrupting cellular processes and inhibiting spore germination. This makes it a potential candidate for developing eco-friendly fungicides that could replace more toxic chemicals currently in use .

Plant Growth Regulation

Research has indicated that thiazole derivatives can act as plant growth regulators. The application of this compound has been linked to enhanced growth rates and improved resistance to environmental stressors in crops. This property can be exploited to improve agricultural yields under challenging conditions .

Synthesis of Conductive Polymers

The compound's unique chemical structure allows it to be used as a building block in the synthesis of conductive polymers. These materials have applications in electronic devices such as sensors and organic light-emitting diodes (OLEDs). Preliminary studies suggest that incorporating this thiazole derivative into polymer matrices enhances electrical conductivity and stability .

Nanomaterial Development

Recent advancements have explored the use of this compound in the synthesis of nanoparticles with tailored properties for drug delivery systems. The compound acts as a stabilizing agent during nanoparticle formation, improving their biocompatibility and targeting capabilities .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazole derivatives included this compound against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, demonstrating its potential as an alternative treatment option for resistant bacterial strains.

Case Study 2: Agricultural Application

In agricultural trials, the application of this thiazole derivative on tomato plants showed a significant reduction in fungal infections compared to untreated controls. The treated plants exhibited a 40% increase in yield due to enhanced disease resistance and improved growth parameters.

作用機序

The mechanism of action of (5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. The compound may also interact with enzymes and proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects. In cancer research, it is thought to induce apoptosis in cancer cells by disrupting key signaling pathways.

類似化合物との比較

Substituent Variations at Position 2

The 2-mercapto group distinguishes this compound from analogs with alternative substituents:

- 2-Amino derivatives: Compounds like (5Z)-2-amino-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one (5c) exhibit higher yields (88%) and distinct biological profiles due to enhanced hydrogen bonding from the amino group .

- 2-Methylthio derivatives : (Z)-5-Benzylidene-2-(methylthio)thiazol-4(5H)-one (4) shows reduced polarity compared to mercapto analogs, impacting solubility and membrane permeability .

- 2-Cyclopropylamino derivatives: 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one (2) demonstrates moderate antimicrobial activity (71% yield) but requires base catalysts for synthesis .

Table 1: Substituent Effects at Position 2

Variations in the Arylidene Moiety (Position 5)

The 4-methoxybenzylidene group contributes to electronic and steric properties. Comparisons with other arylidene substituents include:

- 2-Fluorobenzylidene : (5E)-5-(2-Fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS 350-22-1) introduces electronegativity, altering binding affinity in enzyme inhibition .

- 1-Naphthylmethylene : (5E)-2-Mercapto-5-(1-naphthylmethylene)-1,3-thiazol-4(5H)-one (CAS 65562-51-8) shows lower water solubility (86.92 mg/L) due to increased aromatic bulk .

Table 2: Arylidene Substituent Comparisons

Stereochemical Considerations (E vs. Z Isomerism)

The (5E) configuration of the target compound contrasts with (5Z) isomers, which exhibit distinct bioactivity:

生物活性

(5E)-2-Mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and a methoxybenzylidene moiety, contributing to its pharmacological potential. Research has indicated that it possesses various bioactivities, including antibacterial, antifungal, and anticancer properties.

- Molecular Formula : C₁₁H₉N₁O₂S₂

- Molecular Weight : 253.32 g/mol

- CAS Number : 1241605

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacteria Tested | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Pseudomonas aeruginosa | Moderate inhibition |

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 10 to 50 µg/mL, indicating a promising potential for development as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It has shown effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The antifungal activity was assessed using the disc diffusion method, yielding zones of inhibition comparable to standard antifungal drugs.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been tested against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound demonstrated cytotoxic effects with IC50 values ranging from 15 to 30 µM.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 20 | Induction of apoptosis |

| A549 | 25 | Cell cycle arrest |

Molecular docking studies suggested that the compound interacts with key proteins involved in cell proliferation and survival pathways, further supporting its anticancer potential .

Case Studies

-

Study on Antibacterial Efficacy :

A study conducted by researchers at a university laboratory focused on synthesizing various thiazole derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives synthesized during the study . -

Anticancer Research :

Another significant study published in a peer-reviewed journal highlighted the compound's efficacy against HeLa and A549 cell lines. The researchers utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner .

Q & A

Q. What are the standard synthetic routes for (5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one, and how are reaction conditions optimized?

The compound is synthesized via base-catalyzed condensation of 4-methoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one. Typical conditions include ethanol or methanol as solvents and sodium hydroxide or potassium carbonate as bases . Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1 aldehyde to thiazole). Purity is enhanced via recrystallization from ethanol or column chromatography.

Q. How can researchers validate the structural integrity of this compound?

Key methods include:

- NMR spectroscopy : Confirmation of the benzylidene double bond (δ 7.5–8.0 ppm for aromatic protons, δ 8.2–8.5 ppm for the exocyclic C=H) .

- FT-IR : Thiol (-SH) stretch at ~2550 cm⁻¹ and C=O stretch at ~1680 cm⁻¹ .

- X-ray crystallography : Resolves E/Z isomerism and hydrogen-bonding patterns (e.g., S(6) ring motifs in crystal packing) .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

Standard protocols include:

- Broth microdilution (MIC determination against Gram-positive/negative bacteria).

- Agar diffusion for fungal strains (e.g., Candida albicans).

- Mechanistic studies: Membrane disruption assays using SYTOX Green or enzyme inhibition (e.g., dihydrofolate reductase) .

Advanced Research Questions

Q. How can conflicting data on anticancer activity between cell lines be resolved?

Discrepancies may arise from:

- Cellular uptake differences : Use LC-MS to quantify intracellular concentrations.

- Metabolic stability : Perform time-course assays with cycloheximide to inhibit protein synthesis.

- Pathway-specific effects : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify targets (e.g., apoptosis vs. autophagy pathways) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated thiol).

- Nanoparticle encapsulation : Use PLGA or liposomes to enhance aqueous dispersion .

- Co-crystallization : Explore co-formers like succinic acid to stabilize polymorphs .

Q. How do structural modifications (e.g., methoxy vs. difluoromethoxy substituents) alter bioactivity?

A comparative analysis reveals:

| Substituent | LogP | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|---|

| 4-Methoxy (target) | 2.49 | 12.3 ± 1.2 | 8–16 |

| 4-Difluoromethoxy | 3.02 | 8.9 ± 0.8 | 4–8 |

| The difluoromethoxy group enhances lipophilicity and membrane penetration, improving potency . |

Q. What advanced techniques characterize its interaction with biological targets?

- Surface plasmon resonance (SPR) : Measure binding kinetics to proteins (e.g., BSA for plasma protein binding studies).

- Molecular docking : Simulate interactions with enzyme active sites (e.g., EGFR kinase using AutoDock Vina) .

Q. How can researchers address discrepancies in reported antioxidant activity?

Contradictions in DPPH/ABTS assay results may stem from:

- Radical scavenging mechanism : Use ESR spectroscopy to detect radical intermediates.

- Redox cycling artifacts : Include control experiments with catalase/superoxide dismutase .

Methodological Challenges & Solutions

Q. How to mitigate thiol oxidation during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。